N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a methylsulfonyl group attached to the alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxyaniline and alanine.
Sulfonylation: The aniline derivative undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)aniline.
Coupling Reaction: The sulfonylated aniline is then coupled with alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-(3-hydroxy-4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Reduction: N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Substitution: N-(3-substituted-4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine: Similar structure but with glycine instead of alanine.
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)valine: Similar structure but with valine instead of alanine.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the alanine moiety may influence its interaction with biological systems differently compared to glycine or valine derivatives.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-7(11(14)15)13(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKBKAOHJSLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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